Hydroxy[3-(propan-2-yl)phenyl]acetonitrile
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Overview
Description
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a hydroxy group, a phenyl ring substituted with a propan-2-yl group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile typically involves the reaction of 3-(propan-2-yl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to dehydration using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the nitrile compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 3-(propan-2-yl)benzaldehyde.
Reduction: Formation of 3-(propan-2-yl)phenylamine.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile can be compared with similar compounds such as:
Hydroxy[3-(methyl)phenyl]acetonitrile: Differing by the presence of a methyl group instead of a propan-2-yl group.
Hydroxy[3-(ethyl)phenyl]acetonitrile: Differing by the presence of an ethyl group instead of a propan-2-yl group.
Hydroxy[3-(tert-butyl)phenyl]acetonitrile: Differing by the presence of a tert-butyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of substituted phenols with acetonitrile derivatives. The general synthetic pathway involves the following steps:
- Starting Materials : 3-(propan-2-yl)phenol and acetonitrile.
- Reagents : Use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the reaction.
- Reaction Conditions : Typically carried out under controlled temperature and solvent conditions to optimize yield.
The compound's structure is characterized by a hydroxyl group on the aromatic ring and a nitrile functional group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines:
- HeLa Cells : Compounds exhibited IC50 values ranging from 0.69 µM to 11 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against E. coli were reported as low as 0.0195 mg/mL .
- Antifungal Activity : It showed effectiveness against fungal strains such as Candida albicans, with MIC values indicating significant inhibitory effects .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Study on Anticancer Effects :
- A series of hydroxylated phenyl acetonitriles were tested for their ability to inhibit cancer cell growth. The results indicated that introducing electron-withdrawing groups on the phenyl ring significantly enhanced anticancer activity .
- Table 1 summarizes the IC50 values for selected compounds against HeLa cells:
Compound IC50 (µM) This compound 0.69 Doxorubicin 2.29 Compound A 1.5 Compound B 4.0 -
Antimicrobial Assessment :
Compound MIC (mg/mL) This compound 0.0195 Compound C 0.0048 Compound D 0.0098
Properties
CAS No. |
606491-99-0 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-hydroxy-2-(3-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-4-3-5-10(6-9)11(13)7-12/h3-6,8,11,13H,1-2H3 |
InChI Key |
FQGPRXDIZZBPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C#N)O |
Origin of Product |
United States |
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